3-(5-Formylthiophen-3-yl)-5-hydroxybenzonitrile
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Overview
Description
3-(5-Formylthiophen-3-yl)-5-hydroxybenzonitrile is an organic compound that features a thiophene ring substituted with a formyl group and a benzonitrile moiety with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Formylthiophen-3-yl)-5-hydroxybenzonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-Formylthiophen-3-yl)-5-hydroxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 3-(5-Carboxythiophen-3-yl)-5-hydroxybenzonitrile.
Reduction: 3-(5-Hydroxymethylthiophen-3-yl)-5-hydroxybenzonitrile.
Substitution: 3-(5-Formylthiophen-3-yl)-5-alkoxybenzonitrile or 3-(5-Formylthiophen-3-yl)-5-acetoxybenzonitrile.
Scientific Research Applications
3-(5-Formylthiophen-3-yl)-5-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 3-(5-Formylthiophen-3-yl)-5-hydroxybenzonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Formylthiophen-3-ylboronic acid: Shares the thiophene ring and formyl group but lacks the benzonitrile moiety.
3-Hydroxybenzonitrile: Contains the benzonitrile and hydroxyl groups but lacks the thiophene ring.
Uniqueness
The presence of both a formyl group and a hydroxyl group allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
3-(5-formylthiophen-3-yl)-5-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2S/c13-5-8-1-9(3-11(15)2-8)10-4-12(6-14)16-7-10/h1-4,6-7,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAFQYAPPNBCMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C2=CSC(=C2)C=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684713 |
Source
|
Record name | 3-(5-Formylthiophen-3-yl)-5-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261919-01-0 |
Source
|
Record name | 3-(5-Formylthiophen-3-yl)-5-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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